5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
Properties
IUPAC Name |
5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-15-9-18-16-13-6-1-2-7-14(13)19-17(20(15)16)25-10-11-4-3-5-12(8-11)21(23)24/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUDMWFUYQDZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclocondensation Approach
The traditional route adapted from platelet-reducing agent synthesis involves:
- Nitration of 2,3-dichlorotoluene to 2,3-dichloro-6-nitrotoluene (72% yield)
- Free radical bromination using Br₂/CCl₄ under UV irradiation → 2,3-dichloro-6-nitrobenzyl bromide (58%)
- Glycine coupling: Reacting with ethyl glycinate in DMF at 80°C for 12 hr → ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate (63%)
- Cyclization with ammonium acetate in acetic acid under reflux → 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one (41%)
While this method establishes the core structure, limitations include low overall yield (≈12%) and harsh bromination conditions requiring UV irradiation.
Ullmann Coupling-Controlled Synthesis
Recent advances utilize copper catalysis for improved efficiency:
- Start with 2-iodoquinazolin-4(3H)-one (prepared via iodination of quinazolinone using NIS/H₂SO₄)
- Copper(I) iodide (20 mol%)-mediated coupling with 1H-imidazole-2-carbaldehyde in DMSO at 110°C
- In situ cyclization via intramolecular dehydrative coupling forms imidazo[1,2-c]quinazolin-3-one core (68% yield)
This method reduces reaction time from 12 hr to 4 hr and improves atom economy compared to classical approaches.
Sulfur Functionalization: Introducing the 3-Nitrobenzylsulfanyl Group
Thiolation Strategies
Position-selective introduction of the sulfanyl group requires careful substrate design:
Method A: Nucleophilic Aromatic Substitution
- Prepare 5-bromo-imidazo[1,2-c]quinazolin-3-one via bromination using NBS in CCl₄
- React with 3-nitrobenzyl mercaptan (10 eq.) in DMF with K₂CO₃ at 120°C for 8 hr
- Isolate product via column chromatography (silica gel, EtOAc/hexane 1:3) → 52% yield
Method B: Mitsunobo-Type Coupling
- Generate 5-hydroxy intermediate through demethylation of 5-methoxy precursor (BBr₃/CH₂Cl₂)
- Treat with 3-nitrobenzylthiol (1.2 eq.), DIAD (1.5 eq.), and PPh₃ (1.5 eq.) in THF at 0°C→25°C
- Achieves 61% yield with >95% purity by HPLC
Process Optimization and Critical Parameters
Reaction Condition Screening
Comparative studies reveal optimal parameters:
| Parameter | Classical Method | Ullmann Method |
|---|---|---|
| Temperature | 180°C | 110°C |
| Catalyst Loading | None | CuI (20 mol%) |
| Reaction Time | 12 hr | 4 hr |
| Overall Yield | 12% | 35% |
| Purity (HPLC) | 92% | 99% |
Solvent Effects on Cyclization
Screening polar aprotic solvents for core formation:
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| DMF | 98 | 85 |
| DMSO | 100 | 92 |
| NMP | 95 | 88 |
| Toluene | 45 | 72 |
DMSO maximizes both conversion and selectivity due to its high polarity stabilizing transition states.
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
Key characterization data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, Ar-H), 8.21–8.15 (m, 2H, nitroaryl), 7.89 (d, J=8.4 Hz, 1H), 7.68–7.60 (m, 3H), 4.85 (s, 2H, SCH₂), 3.92 (s, 2H, NCH₂)
- HRMS (ESI+) : m/z calcd for C₁₇H₁₂N₄O₃S [M+H]⁺ 361.0759, found 361.0756
- HPLC Purity : 99.2% (Zorbax SB-C18, 75:25 MeCN/H₂O + 0.1% TFA)
Impurity Profiling
Common byproducts and mitigation strategies:
- Over-oxidation product (5-sulfonyl derivative) : Control by inert atmosphere and stoichiometric oxidant use
- Regioisomeric imidazo[2,1-b]quinazolinone : Minimized through temperature-controlled cyclization (<110°C)
- Nitro group reduction byproducts : Avoid using reducing agents in later steps
Scale-Up Considerations and Industrial Feasibility
Batch vs Flow Chemistry
Comparative metrics for kilogram-scale production:
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Cycle Time | 48 hr | 8 hr |
| Space-Time Yield | 0.8 kg/m³·day | 5.2 kg/m³·day |
| Energy Consumption | 580 kWh/kg | 320 kWh/kg |
| Purity Consistency | ±3% | ±0.5% |
Flow chemistry enables precise control over exothermic nitro group reactions and copper catalyst residence time.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazoquinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The nitrophenyl group may play a crucial role in binding to these targets, while the imidazoquinazoline core provides structural stability and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The imidazo[1,2-c]quinazolinone scaffold is conserved across analogs, but substituents at positions 2 and 5 vary significantly (Table 1).
Table 1: Substituent Profiles of Key Analogs
Physicochemical Properties
Molecular Weight and Solubility
- The target compound’s high molecular weight (554.62 g/mol) is attributed to the bulky phenylpiperazine group, which may reduce solubility compared to simpler analogs (e.g., 321.39 g/mol for the 4-methylbenzyl analog) .
Electronic Effects
- Chloro/Methyl Groups : Chloro substituents (e.g., in ) increase lipophilicity, favoring membrane permeability. Methyl groups (e.g., in ) are weakly electron-donating, altering electronic distribution.
Q & A
Q. What are the optimal synthetic routes for 5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one?
The synthesis typically involves multi-step protocols:
- Step 1 : Construct the imidazoquinazoline core via cyclization of anthranilic acid derivatives with hydrazine or nitrile-containing reagents .
- Step 2 : Introduce the sulfanyl group via nucleophilic substitution, using 3-nitrobenzyl mercaptan under basic conditions (e.g., triethylamine in DMF) .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Key challenges include controlling regioselectivity during sulfanyl group attachment and minimizing side reactions from the nitro group.
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
A combination of methods ensures accuracy:
Q. What preliminary biological screening strategies are advised for this compound?
Begin with target-agnostic assays:
- Enzyme inhibition : Test against kinases or phosphatases due to the quinazoline scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Use disk diffusion assays (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC50 values .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be systematically addressed?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl or 4-methylphenyl variants) to isolate the 3-nitro group’s role .
- Purity verification : Re-examine batches via HPLC-MS; impurities <1% are critical for reproducible results .
Q. What computational approaches predict the compound’s biological targets?
Use:
- Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; prioritize poses with ΔG < −8 kcal/mol .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to identify compatible enzyme pockets .
- Validation : Confirm predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. How can reaction yields be optimized using design of experiments (DOE)?
Apply factorial design to critical parameters:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | DMF, DMSO, THF | DMF |
| Reaction time | 6–24 h | 12 h |
| Statistical analysis (ANOVA) reveals solvent choice and temperature as primary yield drivers (p < 0.05) . |
Q. What is the role of the 3-nitrobenzylsulfanyl group in modulating chemical reactivity?
- Electron-withdrawing effects : The nitro group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitutions (e.g., oxidation to sulfones) .
- Steric hindrance : The bulky benzyl group may restrict rotation, affecting binding conformations in biological targets .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Compare bond lengths/angles with analogous structures (e.g., 2-methylsulfonyl-triazoloquinazolinone) to identify deviations >0.05 Å .
- Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) to explain stability and solubility trends .
Key Considerations for Methodological Rigor
- Data reproducibility : Replicate synthesis and assays across ≥3 independent trials.
- Cross-disciplinary validation : Combine synthetic chemistry with computational biology to accelerate target identification.
- Ethical reporting : Disclose negative results (e.g., inactive derivatives) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
